molecular formula C8H10O B2997679 (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one CAS No. 25169-69-1

(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one

Cat. No. B2997679
CAS RN: 25169-69-1
M. Wt: 122.167
InChI Key: LVQQHTLYHQNUBZ-VQVTYTSYSA-N
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Description

“(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” is a chemical compound with the molecular formula C7H8O . It is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo (3.2.0)hept-2-en-6-one . It is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .


Synthesis Analysis

The resolution of synthetically useful, racemic cyclo-butanone derivatives using whole-cell systems has been investigated. Bicyclo[3.2.0]hept-2-en-6-one was reduced using actively fermenting bakers’ yeast to give the corresponding 6endo-ol and 6exo-ol .


Molecular Structure Analysis

The molecular structure of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” contains a total of 18 bond(s) including 8 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), and 1 seven-membered ring(s) .


Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” include a molecular weight of 108.14 g/mol . The Log Kow (KOWWIN v1.67 estimate) is 0.80 . The boiling point is estimated to be 172.77°C, and the melting point is estimated to be -7.97°C .

Scientific Research Applications

Synthesis of Prostaglandins

This compound is used in the synthesis of prostaglandins, which are a group of physiologically active lipid compounds. Bakers’ yeast reduction of (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one yields alcohols with a prevalent 5-configuration at the newly created chiral center. These intermediates are then efficiently converted into naturally occurring prostaglandins .

Antimicrobial Agents

Derivatives of this bicyclic ketone have been studied for their antimicrobial properties. For instance, compounds synthesized from this ketone exhibited moderate antimicrobial activity against S. aureus and E. coli , and antifungal activity comparable to conventional antimycotics on filamentous fungi .

Synthesis of Pheromones

The compound is also instrumental in the synthesis of pheromones like (+)-eldanolide . Microorganisms like Mortierella ramanniana can transform (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one into optically active alcohols, which are precursors to pheromones .

Resolution of Chiral Centers

The compound serves as a starting material for the resolution of chiral centers in synthetic chemistry. The reduction process using microorganisms can produce enantiomerically enriched starting materials, which are valuable for creating chiral natural products .

Baeyer-Villiger Oxidation Studies

In the field of organic chemistry, (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one is widely utilized to study enantioselective Baeyer-Villiger oxidation. This reaction is important for the synthesis of lactones and other cyclic compounds .

Synthesis of Anti-Inflammatory Compounds

The compound is used in the synthesis of anti-inflammatory compounds such as leukotrienes. The transformation of the ketone by M. ramanniana leads to the production of optically active alcohols, which are then converted into arachidonic acid metabolites like (+)-leukotriene-B4 .

Safety and Hazards

“(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” is air sensitive and incompatible with strong oxidizing agents .

Future Directions

The future directions of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” could involve further exploration of its use in the synthesis of a variety of chiral natural products . It could also involve further studies on its potential applications in the study of enantioselective Baeyer-Villiger oxidation .

properties

IUPAC Name

(1S,5S,7R)-7-methylbicyclo[3.2.0]hept-2-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQQHTLYHQNUBZ-VQVTYTSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C=CCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C=CC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one

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